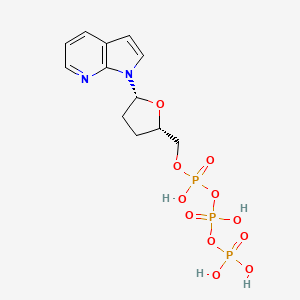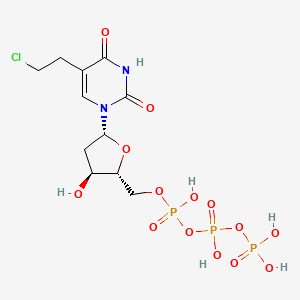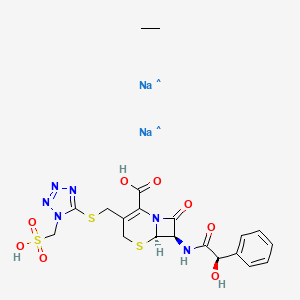
CID 123133936
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 123133936” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “CID 123133936” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the refluxing and stirring of a prepared 1,3-dimethoxy-5-nitrosoisobenzene compound with an excessive amount of 48% hydrobromic acid aqueous solution at 110°C for 12 hours. The reactant is then extracted, washed, dried, and purified to yield the final product .
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve scaling up the laboratory procedures to accommodate larger quantities. This typically requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 123133936” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include hydrobromic acid, which is used in the preparation method mentioned earlier. Other reagents may include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, depending on the desired reaction.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The compound “CID 123133936” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of “CID 123133936” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 123133936” include other chemical entities with comparable molecular structures and properties. Some examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets “this compound” apart from these similar compounds is its specific molecular structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C20H24N6Na2O8S3 |
|---|---|
Molecular Weight |
618.6 g/mol |
InChI |
InChI=1S/C18H18N6O8S3.C2H6.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;1-2;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);1-2H3;;/t11-,13-,16-;;;/m1.../s1 |
InChI Key |
YLWKWCLQFBMVSA-YWVNPEIOSA-N |
Isomeric SMILES |
CC.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |
Canonical SMILES |
CC.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


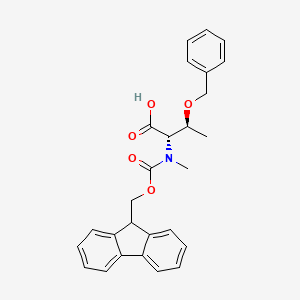
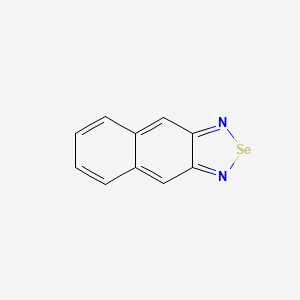
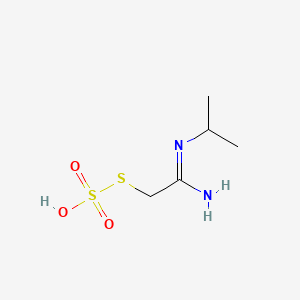
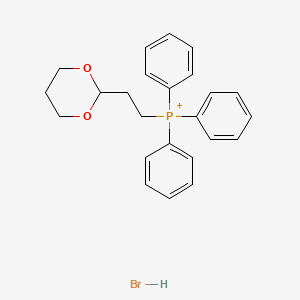
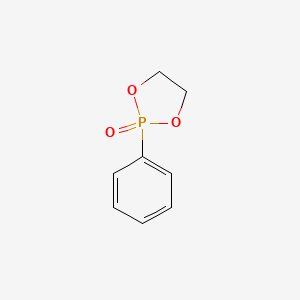

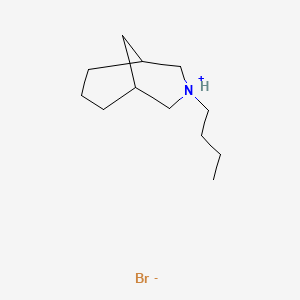
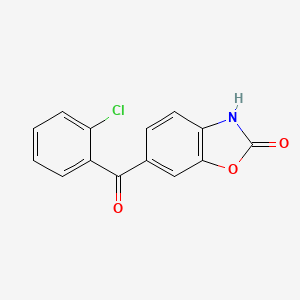
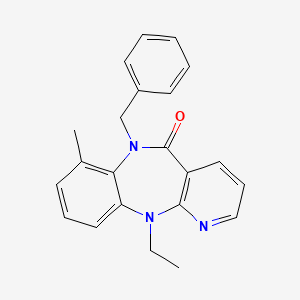
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
